ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
Description
Ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a fluorinated acrylate derivative featuring a sulfonyl group linked to a 2,5-difluorophenyl ring and an amino group attached to a 4-methoxyphenyl moiety. The (2E)-configuration of the double bond ensures planarity, facilitating conjugation across the molecule.
Properties
IUPAC Name |
ethyl (E)-2-(2,5-difluorophenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO5S/c1-3-26-18(22)17(11-21-13-5-7-14(25-2)8-6-13)27(23,24)16-10-12(19)4-9-15(16)20/h4-11,21H,3H2,1-2H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXVILPMXAHWAS-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)OC)/S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzenesulfonyl chloride and 4-methoxyaniline.
Formation of Intermediate: The reaction between 2,5-difluorobenzenesulfonyl chloride and 4-methoxyaniline under basic conditions (e.g., using a base like triethylamine) leads to the formation of an intermediate sulfonamide.
Acrylation: The intermediate is then subjected to acrylation using ethyl acrylate in the presence of a suitable catalyst (e.g., palladium-based catalysts) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and reaction time.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or the double bond in the acrylate moiety.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or alkanes.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aryl Sulfonyl Groups
(2E)-2-(2,4-Dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile
- Key Differences: Substituents: The dichlorophenylsulfonyl group (vs. difluorophenyl) and methylanilino group (vs. methoxyanilino) alter electronic properties. The acrylonitrile group (vs. ethyl acrylate) modifies reactivity. Hydrogen Bonding: Both compounds exhibit intramolecular N–H···O(sulfonyl) resonance-assisted hydrogen bonds (RAHB), stabilizing their planar configurations. However, the acrylonitrile group in this analogue lacks ester-based hydrolytic susceptibility .
- Applications : Used in synthesizing benzothiazine derivatives with antimalarial activity, highlighting the role of sulfonyl groups in directing heterocycle formation .
2-[Ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate
- Key Differences: Fluorination Pattern: A perfluorooctyl chain (C8F17) replaces the difluorophenyl group, drastically increasing hydrophobicity and chemical inertness. Functionality: The ethylamino linker between the sulfonyl and acrylate groups introduces flexibility absent in the target compound’s rigid aryl-amino system .
- Applications : Commonly used in water-repellent coatings and fluoropolymer production due to its strong lipophilicity .
Electronic and Steric Effects
Fluorinated Aryl vs. Perfluoroalkyl Groups
- Electronic Effects: The 2,5-difluorophenyl group provides moderate electron-withdrawing effects, enhancing electrophilicity at the acrylate’s β-carbon. In contrast, perfluoroalkyls (e.g., C8F17) are stronger electron-withdrawing groups, stabilizing radicals in polymerization .
- Steric Effects :
Ester vs. Nitrile Functional Groups
- Reactivity :
- Ethyl acrylate esters are prone to hydrolysis under alkaline conditions, whereas acrylonitriles are more resistant. This impacts their utility in aqueous environments .
- Acrylonitriles participate in cycloaddition reactions (e.g., forming pyrimidines), while acrylates are better suited for radical polymerization .
Biological Activity
Ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, identified by its CAS number 1327176-78-2, is a synthetic organic compound belonging to the class of sulfonyl acrylates. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The compound features both sulfonyl and amino groups, which are known to influence biological activity through various mechanisms.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
The compound may interact with specific enzymes or receptors, modulating their activity. For instance, sulfonamide derivatives often exhibit inhibition of carbonic anhydrase and other enzymes involved in metabolic pathways.
2. Anticancer Activity:
Research indicates that compounds with similar structures can exhibit significant anticancer properties. For example, related acrylate compounds have shown high potency against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms such as the inhibition of tyrosine kinases .
3. Anti-inflammatory Effects:
The presence of methoxy and difluorophenyl groups may enhance the anti-inflammatory potential of the compound by modulating signaling pathways involved in inflammation.
Anticancer Activity
A study evaluating the anticancer effects of sulfonamide derivatives demonstrated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human colon cancer cell lines (HCT 116). For instance, a related compound showed an IC50 value of 4.363 μM compared to doxorubicin . This suggests that this compound may also possess significant anticancer activity.
Neuroprotective Effects
Another study highlighted the neuroprotective effects of compounds containing methoxyphenyl groups. These compounds were shown to enhance glucose uptake and activate pro-survival pathways in neuronal cells under stress conditions such as oxygen-glucose deprivation . While this study did not directly test this compound, it indicates a potential avenue for further investigation regarding its neuroprotective properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl (2E)-2-[(2,5-dichlorophenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate | Chlorine substituents | Moderate anticancer activity |
| Ethyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-[(4-hydroxyphenyl)amino]acrylate | Hydroxy group | Enhanced anti-inflammatory effects |
The comparison highlights that variations in substituents can significantly affect biological activity. The presence of fluorine and methoxy groups in this compound may confer unique properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
